![molecular formula C16H20ClNO4 B5560406 (1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)
(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of azaspirocyclic compounds, similar to the one , often involves regioselective synthesis strategies. For instance, Alonso et al. (2005) described the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, utilizing a trimethylenemethane dianion synthon, which could serve as a foundational approach for synthesizing related compounds like "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol" (Alonso, Dacunha, Meléndez, & Yus, 2005).
Molecular Structure Analysis
Crystal and molecular structure analyses are pivotal for understanding the conformation and geometrical characteristics of azaspirocyclic compounds. The detailed structure elucidation, often accomplished through X-ray diffraction studies, sheds light on the conformational preferences and intramolecular interactions present in these molecules. Studies such as those conducted by Manjunath et al. (2011) on similar azaspirocyclic structures provide insights into the crystalline and molecular arrangement, essential for comprehending the structural basis of their reactivity and properties (Manjunath et al., 2011).
Chemical Reactions and Properties
Azaspirocyclic compounds engage in a variety of chemical reactions, reflecting their versatile chemical properties. The Ritter reaction, for example, has been employed to synthesize substituted azaspiro compounds, indicating the reactivity of these molecules towards nitriles in acidic conditions to yield novel azaspiro structures with potential biological activity (Rozhkova et al., 2013).
Scientific Research Applications
Selective Adrenoceptor Antagonism
BMY 7378, a compound structurally related to "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol," exhibits selective antagonism towards the alpha 1D-adrenoceptor subtype. This specificity is demonstrated through competitive assays, highlighting its potential for targeted pharmacological interventions (Goetz et al., 1995).
Anticonvulsant Activity
Research on N-phenyl- and N-benzyl-2-azaspiro derivatives, including structures akin to "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol," has shown promising anticonvulsant properties. Specifically, the modification of these compounds with fluoro or trifluoromethyl substituents enhances their efficacy in seizure models, suggesting their utility in developing new antiepileptic drugs (Obniska et al., 2006).
Heterocyclic Compound Synthesis
The molecule "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol" shares structural characteristics with heterocyclic compounds explored for various chemical syntheses. For example, studies on the synthesis of pyrrolones and their conversion into spirocyclic and fused heterocycles demonstrate the versatility of such structures in organic chemistry and potential pharmaceutical applications (El-Nabi, 2002).
Anticancer and Antidiabetic Potentials
New 1-thia-azaspiro[4.5]decane derivatives have been synthesized and tested for their anticancer and antidiabetic activities. The structural similarity to "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol" underscores the potential of such compounds in medicinal chemistry, particularly in targeting specific cancer and diabetes pathways (Flefel et al., 2017).
Spirocyclic Oxetane Synthesis
The development of novel synthetic methodologies involving spirocyclic oxetanes and benzimidazoles, which share a common structural motif with "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol," highlights the molecule's relevance in the synthesis of complex organic structures. These advancements could lead to new applications in drug discovery and material science (Gurry et al., 2015).
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-22-12-3-2-10(8-11(12)17)15(21)18-6-4-16(5-7-18)13(19)9-14(16)20/h2-3,8,13-14,19-20H,4-7,9H2,1H3/t13-,14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQYOSUOYDAUCR-OKILXGFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(CC3O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

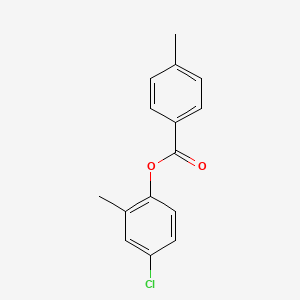
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)
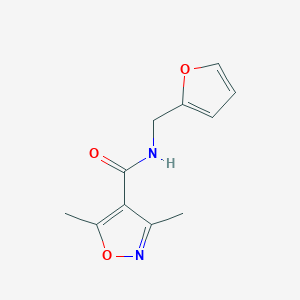
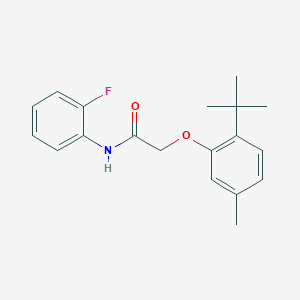
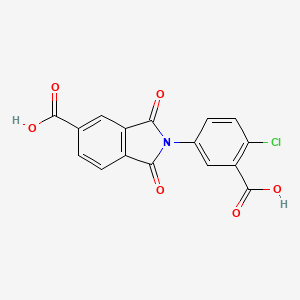
![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)
![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)
![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)
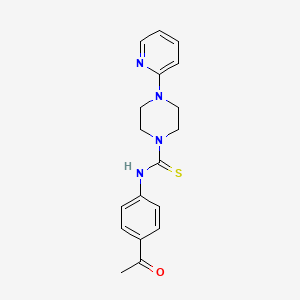

![methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)
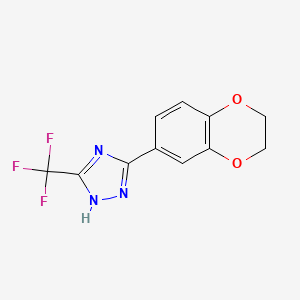
![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)